molecular formula C14H10F2O3 B1443073 4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid CAS No. 1354959-72-0

4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid

Cat. No. B1443073
M. Wt: 264.22 g/mol
InChI Key: JOOQECSJMIYEDP-UHFFFAOYSA-N
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Description

4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid is a derivative of benzoic acid . It is an organic compound with the formula C14H10F2O3 .


Molecular Structure Analysis

The molecular structure of 4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid is represented by the formula C14H10F2O3 . The InChI code for this compound is 1S/C14H10F2O3/c15-11-2-4-12(5-3-11)19-8-10-7-9(14(17)18)1-6-13(10)16/h1-7H,8H2,(H,17,18) .


Physical And Chemical Properties Analysis

The molecular weight of 4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid is 264.23 . It is a powder at room temperature .

Scientific Research Applications

Antibacterial Applications

A study by Holla, Bhat, and Shetty (2003) on the synthesis of new fluorine-containing thiadiazolotriazinones, which utilized compounds related to 4-fluoro-3-(4-fluorophenoxymethyl)benzoic acid, demonstrated promising antibacterial activities. These compounds, including 3-phenoxy-4-fluoro-benzoic acid, showed activity in the range of 10 μg/mL concentrations, indicating the potential of fluorinated benzoic acids in developing new antibacterial agents (Holla, Bhat, & Shetty, 2003).

Environmental Biodegradation

Londry and Fedorak (1993) explored the use of fluorinated compounds, including 3-fluorobenzoic acid, in detecting aromatic metabolites from m-cresol in a methanogenic consortium. Their research provides evidence for a demethylation reaction in the degradation pathway, highlighting the utility of fluorinated benzoic acids in environmental biodegradation studies (Londry & Fedorak, 1993).

High-Performance Polymer Synthesis

Xiao et al. (2003) discussed the synthesis and characterization of a fluorinated phthalazinone monomer and its polymers, which included a step using 3-fluorophenol, related to the synthesis of high-performance polymers. This research underscores the importance of fluorinated compounds in creating materials with exceptional thermal properties and solubility, applicable in engineering plastics and membrane materials (Xiao et al., 2003).

Analyzing Anaerobic Transformation in Environmental Samples

Genthner, Townsend, and Chapman (1989) utilized isomeric fluorophenols, akin to the structure of 4-fluoro-3-(4-fluorophenoxymethyl)benzoic acid, to study the anaerobic transformation of phenol to benzoate. Their work contributes to understanding the environmental fate of phenolic compounds and the role of fluorinated analogues in elucidating transformation mechanisms (Genthner, Townsend, & Chapman, 1989).

Electrophile Introduction in Directed Lithiation

Bennetau, Mortier, Moyroud, and Guesnet (1995) investigated the directed lithiation of unprotected benzoic acids, including those with fluorine substituents. This research demonstrates the versatility of fluorinated benzoic acids in organic synthesis, especially in electrophile introduction and the development of new synthetic routes (Bennetau et al., 1995).

Safety And Hazards

4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid is considered hazardous. It may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

4-fluoro-3-[(4-fluorophenoxy)methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O3/c15-11-2-4-12(5-3-11)19-8-10-7-9(14(17)18)1-6-13(10)16/h1-7H,8H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOOQECSJMIYEDP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OCC2=C(C=CC(=C2)C(=O)O)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluoro-3-(4-fluorophenoxymethyl)benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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